3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-sulfanylquinazolin-4(3H)-one
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Overview
Description
3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-sulfanylquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core, a pyrazole ring, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-sulfanylquinazolin-4(3H)-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 3-fluorobenzylhydrazine with an appropriate diketone under reflux conditions in ethanol can yield the desired pyrazole derivative.
Quinazolinone Core Construction: The quinazolinone core is often constructed via the cyclization of anthranilic acid derivatives with isocyanates or carbodiimides.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the quinazolinone core. This can be achieved using a thiol reagent under basic conditions to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of sodium borohydride (NaBH4) are typical methods.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.
Biology
Biologically, 3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-sulfanylquinazolin-4(3H)-one has potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is being explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity, while the pyrazole and quinazolinone cores contribute to its overall biological activity. The sulfanyl group can participate in redox reactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
3-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-2-sulfanylquinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of fluorine.
3-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-2-sulfanylquinazolin-4(3H)-one: Similar structure but with a methyl group instead of fluorine.
3-[1-(3-bromobenzyl)-1H-pyrazol-3-yl]-2-sulfanylquinazolin-4(3H)-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorobenzyl group in 3-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-sulfanylquinazolin-4(3H)-one imparts unique electronic properties that can enhance its biological activity and binding affinity compared to its analogs with different substituents. This makes it a particularly interesting compound for further research and development.
Properties
Molecular Formula |
C18H13FN4OS |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H13FN4OS/c19-13-5-3-4-12(10-13)11-22-9-8-16(21-22)23-17(24)14-6-1-2-7-15(14)20-18(23)25/h1-10H,11H2,(H,20,25) |
InChI Key |
UDBPHZDUSGCDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=NN(C=C3)CC4=CC(=CC=C4)F |
Origin of Product |
United States |
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